3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt
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Overview
Description
3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfinic acid group that is neutralized by a sodium ion. This compound is often used as an intermediate in organic synthesis and has significant applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the formation of the corresponding Grignard reagent. This Grignard reagent is then reacted with sulfur dioxide to form the sulfinic acid, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)benzenesulfonic acid.
Reduction: 3,5-Bis(trifluoromethyl)benzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive molecules. The sulfinic acid group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzyl alcohol
- 3,5-Bis(trifluoromethyl)benzene
Uniqueness
3,5-Bis(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to the presence of both trifluoromethyl groups and a sulfinic acid group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H3F6NaO2S |
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Molecular Weight |
300.16 g/mol |
IUPAC Name |
sodium;3,5-bis(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C8H4F6O2S.Na/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)17(15)16;/h1-3H,(H,15,16);/q;+1/p-1 |
InChI Key |
AOAHGENMKUFVHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
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